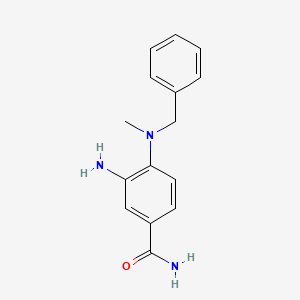

3-Amino-4-(benzyl(methyl)amino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-(benzyl(methyl)amino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various drug candidates. This compound features an amino group and a benzyl(methyl)amino group attached to a benzamide core, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzyl(methyl)amino)benzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out in a microreactor system to optimize reaction conditions and achieve high yields. The process involves screening acylating reagents and reaction conditions to obtain the desired product with minimal by-products .

Industrial Production Methods

In an industrial setting, the continuous flow process is often employed for the synthesis of benzamides. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactor systems in continuous flow processes has been shown to be effective in producing this compound with a yield of 85.7% within 10 minutes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzyl(methyl)amino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development

One of the most significant applications of 3-amino-4-(benzyl(methyl)amino)benzamide is its use as a β-lactam antibiotic adjuvant. Research indicates that derivatives of this compound can enhance the efficacy of existing antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The compound acts by inhibiting bacterial resistance mechanisms, thereby restoring the effectiveness of β-lactam antibiotics .

Anticancer Research

Recent studies have also highlighted the potential of this compound in anticancer research. Compounds containing similar structural motifs have been synthesized and evaluated for their inhibitory effects on receptor tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance, certain derivatives demonstrated potent inhibition against kinases such as EGFR and HER-2, suggesting that modifications to the benzamide structure can lead to effective anticancer agents .

Biological Activities

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in bacterial infections and cancer treatment . The compound's ability to act as an inhibitor or activator makes it a valuable candidate for drug development.

Antiviral Properties

In addition to antibacterial and anticancer applications, there is emerging evidence suggesting that derivatives of this compound may possess antiviral properties. For example, related compounds have been studied for their ability to inhibit the replication of viruses such as Hepatitis B virus (HBV), showcasing their versatility in combating infectious diseases .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of amide bonds and the introduction of functional groups that enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antibiotic Efficacy Against MRSA

A study demonstrated that derivatives of this compound could significantly reduce bacterial load in MRSA-infected models when used in conjunction with β-lactam antibiotics. The results indicated a synergistic effect, enhancing the overall therapeutic outcome.

Case Study 2: Anticancer Activity

In another study, several analogs were tested against various cancer cell lines, showing promising results with high rates of apoptosis in cells treated with compounds derived from this compound. These findings support further investigation into structure-activity relationships to optimize anticancer efficacy.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzyl(methyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl(methyl)amino group may enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

3-Amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of a benzyl(methyl)amino group.

N-(3-Amino-4-methylphenyl)benzamide: Lacks the benzyl(methyl)amino group, making it less versatile in certain synthetic applications.

Uniqueness

3-Amino-4-(benzyl(methyl)amino)benzamide is unique due to its combination of amino and benzyl(methyl)amino groups, which provide a balance of reactivity and stability.

Biological Activity

3-Amino-4-(benzyl(methyl)amino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an amino group and a benzyl(methyl)amino substituent at the para position of a benzamide structure. Its molecular formula is C15H18N3O, and it has a molecular weight of approximately 258.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic functions.

Antiviral Activity

Recent studies have shown that derivatives related to 3-amino-benzamide compounds exhibit antiviral properties. For instance, certain aminobenzamide derivatives have been identified as potent inhibitors against viruses like Ebola and Hepatitis B. These compounds demonstrate EC50 values below 10 µM, indicating strong antiviral efficacy (Table 1).

| Compound Name | Virus Targeted | EC50 Value (µM) | Reference |

|---|---|---|---|

| CBS1118 | Ebola | <10 | |

| IMB-0523 | HBV | 1.99 (wild-type) | |

| 3.30 (drug-resistant) |

Antibacterial Activity

This compound has also been explored for its antibacterial properties. Research indicates that it can serve as an auxiliary compound in the development of β-lactam antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) against MRSA has been reported at micromolar levels, showcasing its potential as an antibiotic adjuvant (Table 2).

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of aminobenzamide derivatives, CBS1118 was found to inhibit both Ebola and Marburg virus entry effectively. This compound's structural modifications significantly enhanced its selectivity and potency against these viruses, making it a candidate for further therapeutic development .

Case Study 2: Antibacterial Applications

Another study focused on the use of 3-amino-benzamide derivatives as β-lactam antibiotic adjuvants. The derivatives demonstrated significant antibacterial activity against MRSA strains, suggesting their utility in overcoming antibiotic resistance .

Properties

IUPAC Name |

3-amino-4-[benzyl(methyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-18(10-11-5-3-2-4-6-11)14-8-7-12(15(17)19)9-13(14)16/h2-9H,10,16H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYVCKMAKPFZOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.